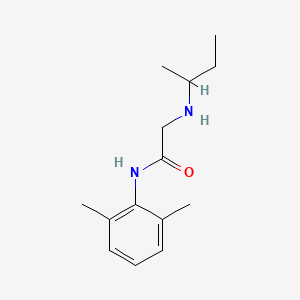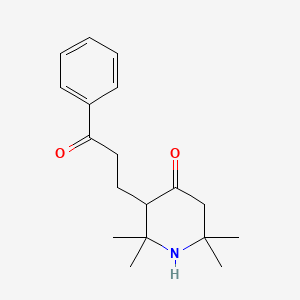
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one is a complex organic compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by a piperidinone ring substituted with tetramethyl groups and a phenylpropyl ketone side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with a phenylpropyl ketone derivative under specific conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound more accessible for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable radical used as a catalyst and chemical oxidant.
4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPOL): Known for its antioxidant properties and use in biochemical research.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of various derivatives.
Uniqueness
What sets 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one apart from these similar compounds is its unique structural combination of a piperidinone ring with a phenylpropyl ketone side chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
60709-16-2 |
|---|---|
Fórmula molecular |
C18H25NO2 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one |
InChI |
InChI=1S/C18H25NO2/c1-17(2)12-16(21)14(18(3,4)19-17)10-11-15(20)13-8-6-5-7-9-13/h5-9,14,19H,10-12H2,1-4H3 |
Clave InChI |
MZDWKTUOMIQWKM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C(N1)(C)C)CCC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


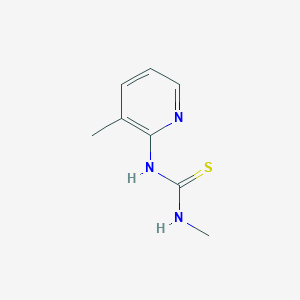

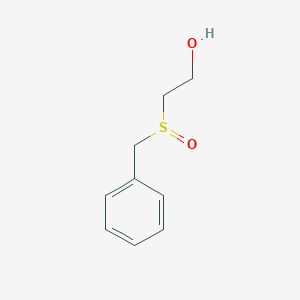

![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)
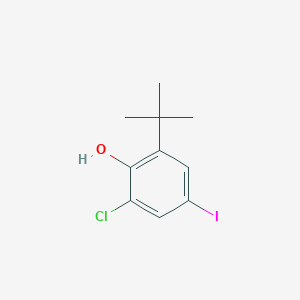



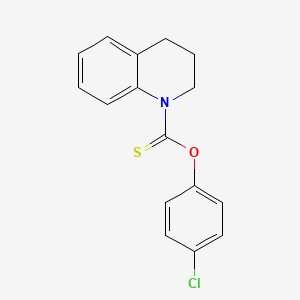
![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)
